5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
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Overview
Description
5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the nitrogen atom, and a carboxamide group at the 3rd position of the pyrazolo[3,4-b]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Protection and Functionalization: The intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and carbon atoms in the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface, triggering downstream signaling pathways that affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A parent compound with similar structural features but lacking the bromine and ethyl groups.
2H-Pyrazolo[3,4-b]pyridine: An isomer with a different arrangement of atoms in the pyrazolo[3,4-b]pyridine ring.
5-Bromo-1H-pyrazolo[3,4-b]pyridine: A closely related compound without the ethyl and carboxamide groups.
Uniqueness
5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is unique due to the presence of the bromine atom, ethyl group, and carboxamide group, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and its versatility in chemical reactions .
Properties
IUPAC Name |
5-bromo-N-ethyl-2H-pyrazolo[3,4-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-2-11-9(15)7-6-3-5(10)4-12-8(6)14-13-7/h3-4H,2H2,1H3,(H,11,15)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEINPDGSPEVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C2C=C(C=NC2=NN1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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